13-Tetradecynoic acid, methyl ester is a long-chain fatty acid derivative known for its unique structural features and potential applications in various scientific fields. It is classified as a methyl ester of a long-chain fatty acid, specifically containing a terminal alkyne functional group, which contributes to its distinct chemical properties.
This compound can be derived from natural sources or synthesized through various chemical processes. It is often studied in the context of fatty acid metabolism and its implications in biochemical research.
13-Tetradecynoic acid, methyl ester is categorized under:
The synthesis of 13-tetradecynoic acid, methyl ester typically involves the following methods:
The molecular formula for 13-tetradecynoic acid, methyl ester is . Its structure includes:
13-Tetradecynoic acid, methyl ester can participate in various chemical reactions, including:
The mechanism of action for 13-tetradecynoic acid, methyl ester primarily involves its interaction with biological systems:
Research indicates that compounds with terminal alkynes may exhibit unique biological activities, potentially affecting cellular signaling pathways.
The synthesis of 13-tetradecynoic acid, methyl ester (C₁₅H₂₆O₂, CAS 56909-03-6) begins with functionalized precursors like 13-tetradecynoic acid (C₁₄H₂₄O₂, CAS 82909-47-5). A critical step involves the enantioselective reduction of propargylic ketones or α,β-unsaturated alkynoate intermediates to establish chiral centers. Hydrogenation using chiral catalysts like BINAP-Ru(II) complexes achieves enantiomeric excess (ee) >90% under mild conditions (20–50°C, 10–50 bar H₂). This strategy enables the installation of stereogenic centers adjacent to the alkyne functionality, which is essential for synthesizing bioactive derivatives. The reduced intermediates undergo esterification via nucleophilic acyl substitution, where chemoselectivity is maintained by protecting group strategies (e.g., silyl ethers for alcohols) [9].
Table 1: Optimization of Esterification via TMSCl/MeOH
| Precursor Acid | TMSCl Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 13-Tetradecynoic acid | 1.2 | 12 | 95 |
| Protected hydroxyl variants | 2.5 | 24 | 88 |
Palladium catalysis enables site-selective functionalization of the terminal alkyne group in 13-tetradecynoic acid, methyl ester. Recent methodologies leverage Pd(0)/Pd(II) cycles with halide sequestrants to facilitate C–C bond formation. For example, aryl iodides undergo Sonogashira-like couplings with the alkyne moiety under Ag₂O or tetramethylammonium acetate activation. Key innovations include:
Table 2: Palladium-Catalyzed Coupling Performance
| Aryl Iodide | Catalyst (mol % Pd) | Additive | Yield (%) |
|---|---|---|---|
| PhI | 5.7 | Me₄NOAc | 86 |
| 2-Iodothiophene | 7.2 | Ag₂O | 84 |
| 4-BrC₆H₄I | 5.7 | Me₄NOAc | 89 |
¹³C-labeling of 13-tetradecynoic acid, methyl ester elucidates its metabolic fate in biological systems. Two primary strategies are employed:
Table 3: Isotope Incorporation Strategies
| Labeling Position | Method | Isotopic Purity (%) |
|---|---|---|
| Carboxy group (─C*O₂CH₃) | Esterification with CH₃¹³OH | >98 |
| Alkyne terminus (─C*≡CH) | Cadiot-Chodkiewicz coupling | 95 |
| Internal methylenes | Decarbonylation exchange | 99 |
Enantioselective synthesis of chiral analogs requires auxiliary-mediated esterification. Evans oxazolidinones or Oppolzer’s sultams direct asymmetric alkylation of 13-tetradecynoic acid precursors. Key steps include:
Table 4: Chiral Auxiliary Performance Comparison
| Auxiliary | Diastereoselectivity (dr) | Esterification Yield (%) | Racemization Risk |
|---|---|---|---|
| Evans oxazolidinone | 98:2 | 92 | Low |
| Oppolzer’s sultam | 95:5 | 89 | Moderate |
| TMSCl/MeOH (direct) | N/A | 96 | Very low |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6